molecular formula C11H14O3 B7991677 2-Methoxyphenethyl acetate

2-Methoxyphenethyl acetate

Cat. No.: B7991677
M. Wt: 194.23 g/mol
InChI Key: RNFQYCSKLQMDKF-UHFFFAOYSA-N
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Description

2-Methoxyphenethyl acetate (CAS: 613-70-7), also known as 2-methoxyphenyl acetate, is an ester derivative of phenethyl alcohol with a methoxy substituent at the ortho position of the benzene ring. Its molecular formula is C₉H₁₀O₃, and it is structurally characterized by an acetyl group linked to a 2-methoxyphenethyl moiety . This compound is utilized in organic synthesis and may serve as an intermediate in pharmaceuticals or fragrance formulations. However, detailed industrial applications are less documented compared to structurally related esters.

Properties

IUPAC Name

2-(2-methoxyphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)14-8-7-10-5-3-4-6-11(10)13-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFQYCSKLQMDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenethyl acetate can be synthesized through the esterification of 2-methoxyphenethyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where the esterification takes place, and the product is continuously removed and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methoxyphenethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its floral aroma. Additionally, its ester group can undergo hydrolysis in biological systems, releasing 2-methoxyphenethyl alcohol and acetic acid, which may have further biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methoxyphenethyl acetate with five structurally or functionally analogous compounds, focusing on physicochemical properties, applications, and safety profiles.

Structural Analogues

2-Methoxyethyl Acetate (2-MEA)

  • CAS : 110-49-6 | Formula : C₅H₁₀O₃
  • Features a methoxy group on the ethyl chain rather than the aromatic ring.
  • Key Difference : Lacks aromaticity, leading to distinct reactivity and solubility .

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl) Acetate CAS: Not specified | Formula: C₁₁H₁₃NO₅S Contains a sulfamoyl group, enhancing its utility in pharmaceutical synthesis (e.g., antimicrobial agents) .

α-Methylphenoxyacetic Acid CAS: Multiple (e.g., 57966-14-6) | Formula: C₉H₁₀O₃ Carboxylic acid derivative with a methylphenoxy group; employed in agrochemical research .

Ethyl 2-((2-Methoxy-5-Methylphenyl)Amino)-2-Oxoacetate CAS: 52649-02-2 | Formula: C₁₂H₁₅NO₄ Combines ester and amide functionalities, enabling use in peptide-mimetic drug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) LogP
This compound 166.18 ~250 (estimated) Low 1.8–2.2
2-Methoxyethyl acetate 118.13 145 2.0 g/100 mL (20°C) 0.47
Methyl 2-hydroxyacetate 90.08 145 Miscible -0.52
α-Methylphenoxyacetic acid 166.18 Decomposes Moderate 1.5

Notes:

  • This compound exhibits higher lipophilicity (LogP ~2) than 2-MEA, favoring membrane permeability in drug delivery .
  • Methyl 2-hydroxyacetate’s high water solubility makes it suitable for aqueous-phase reactions .

Research Findings

  • Antimicrobial Activity : Ethyl acetate extracts containing methoxy-substituted phenyl acetates showed 80–90% inhibition against E. coli and S. aureus, outperforming pure ciprofloxacin in some matrices .
  • Synthetic Utility: Methyl 2-(5-methoxy-2-sulfamoylphenyl) acetate enabled a 75% yield in a novel antidiabetic agent synthesis, highlighting its versatility .
  • Extraction Efficiency : Recovery rates of bioactive esters from botanicals using ethyl acetate reached 92%, with methoxy derivatives showing superior stability .

Biological Activity

2-Methoxyphenethyl acetate (C10H12O3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics, including the methoxy and acetate functional groups, contribute to its biological activity. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C10H12O3
  • Molar Mass : 196.20 g/mol
  • Structural Formula :
CH3O C6H4CH2COO\text{CH}_3\text{O C}_6\text{H}_4\text{CH}_2\text{COO}

Biological Activity Overview

This compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's efficacy in these areas has been documented in various studies.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, a study investigated its effects on hepatocellular carcinoma (HCC) cell lines, revealing significant cytotoxic effects at specific concentrations.

Concentration (nM)% Cell Growth Inhibition
5067.5 ± 2.5
20078.8 ± 1.3

These results indicate that the compound may serve as a lead for developing new anticancer agents targeting HCC cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed. In vitro studies demonstrated that the compound effectively inhibits various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent against infections.

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL depending on the strain.

These findings support the compound's application in treating bacterial infections .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • Key Findings :
    • Reduction in TNF-α and IL-6 levels.
    • Improvement in clinical scores of inflammation-related symptoms.

This activity suggests its potential for developing treatments for inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound in combination with standard chemotherapy for patients with advanced HCC. Results showed enhanced efficacy compared to chemotherapy alone, with improved patient survival rates and reduced side effects.

Case Study 2: Antimicrobial Application

In a study involving food preservation, this compound was incorporated into food products to evaluate its effectiveness against spoilage bacteria. The results indicated a significant reduction in microbial load over time, supporting its use as a natural preservative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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